
3-Formylpent-2-en-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylpent-2-en-2-yl thiocyanate is an organic compound that contains both an aldehyde group and a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylpent-2-en-2-yl thiocyanate typically involves the reaction of an appropriate aldehyde with a thiocyanate source. One common method is the reaction of 3-formylpent-2-en-2-ol with thiocyanic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiocyanic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Formylpent-2-en-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: 3-Formylpent-2-en-2-oic acid.
Reduction: 3-Formylpent-2-en-2-ol.
Substitution: 3-Formylpent-2-en-2-ylamine.
Aplicaciones Científicas De Investigación
3-Formylpent-2-en-2-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thiocyanate groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Formylpent-2-en-2-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formylpent-2-en-2-yl isothiocyanate
- 3-Formylpent-2-en-2-yl cyanate
- 3-Formylpent-2-en-2-yl thiocyanate
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a thiocyanate group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
92600-03-8 |
|---|---|
Fórmula molecular |
C7H9NOS |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
3-formylpent-2-en-2-yl thiocyanate |
InChI |
InChI=1S/C7H9NOS/c1-3-7(4-9)6(2)10-5-8/h4H,3H2,1-2H3 |
Clave InChI |
JSUYJMWBHDNSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)SC#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
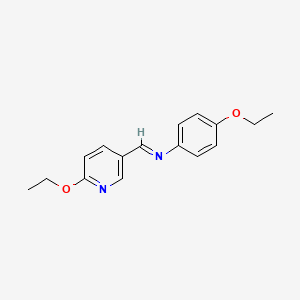

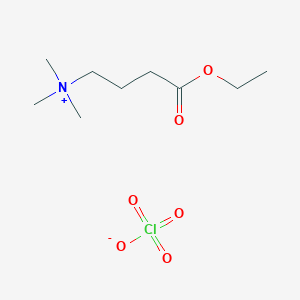
![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
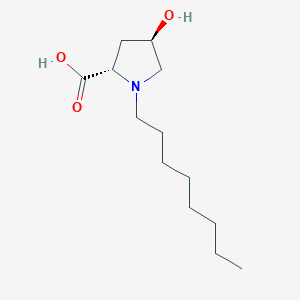

![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
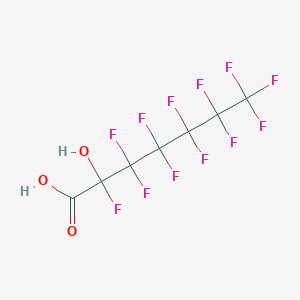
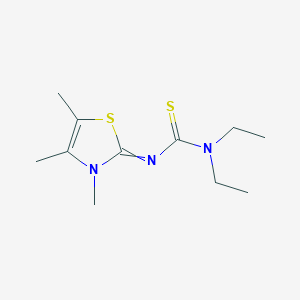
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
